

Spectroscopic Profile of 2-Chlorohexane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorohexane

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Chlorohexane**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Chlorohexane**.

Table 1: ^1H NMR Spectroscopic Data for 2-Chlorohexane

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.05	m	1H	H-2
~1.70	m	2H	H-3
~1.52	d	3H	H-1
~1.35	m	4H	H-4, H-5
~0.90	t	3H	H-6

Solvent: CDCl₃, Frequency: 90 MHz

Table 2: ¹³C NMR Spectroscopic Data for 2-Chlorohexane

Chemical Shift (δ) ppm	Assignment
~60.5	C-2
~39.5	C-3
~31.0	C-4
~25.0	C-1
~22.5	C-5
~14.0	C-6

Solvent: CDCl₃

Table 3: IR Spectroscopic Data for 2-Chlorohexane

Wavenumber (cm ⁻¹)	Functional Group Assignment
2958-2859	C-H stretch (alkane)
1467	C-H bend (alkane)
~725	C-Cl stretch

Sample phase: Liquid film

Table 4: Mass Spectrometry Data for 2-Chlorohexane

m/z	Relative Intensity (%)	Assignment
120	~5	[M] ⁺ (with ³⁵ Cl)
122	~1.6	[M] ⁺ (with ³⁷ Cl)
91	100	[M-C ₂ H ₅] ⁺
85	~30	[M-Cl] ⁺
63	~40	[C ₄ H ₇] ⁺
56	~85	[C ₄ H ₈] ⁺
43	~75	[C ₃ H ₇] ⁺

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Chlorohexane** (approximately 5-10 mg) was prepared in deuterated chloroform (CDCl₃, 0.5 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For the ¹H NMR spectrum, the data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

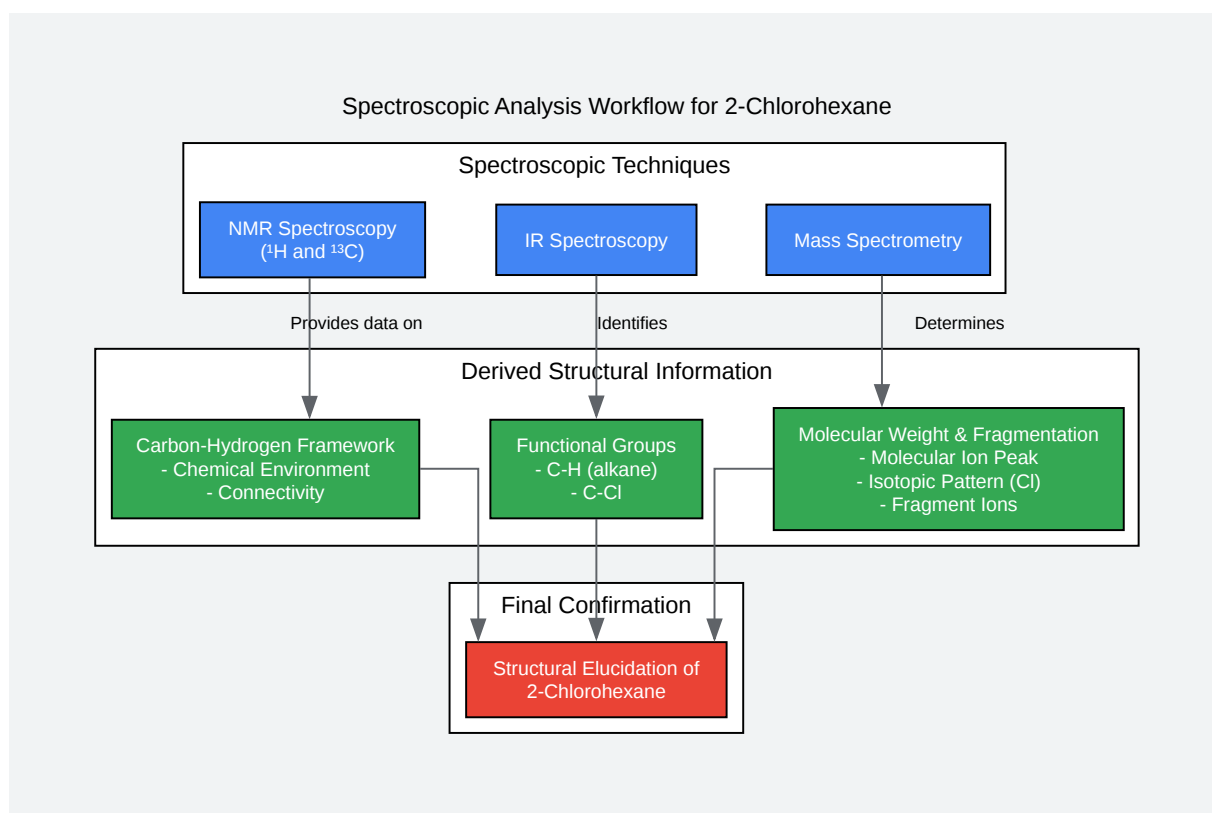
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat **2-Chlorohexane** was placed between two potassium bromide (KBr) plates to form a thin liquid film. The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the volatile **2-Chlorohexane** sample was introduced into the ion source, where it was bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z). The detector recorded the relative abundance of each ion.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Chlorohexane**, detailing how each technique contributes to the final structural elucidation.



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Caption: Workflow of Spectroscopic Analysis.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com